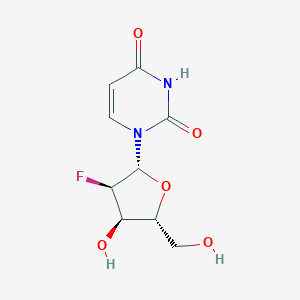

2'Fluoro-2'-deoxyuridine

Description

Historical Context of Discovery and Early Synthesis

The journey of 2'-Deoxy-2'-fluorouridine (2'-FdU) began in the mid-20th century, a period marked by burgeoning interest in modifying natural nucleosides to create novel therapeutic agents. The strategic replacement of a hydroxyl group with a fluorine atom in the sugar moiety of a nucleoside was a key area of exploration aimed at developing new antiviral and anticancer drugs.

The first synthesis of a 2'-fluoro nucleoside, specifically 2'-Deoxy-2'-fluorouridine, was reported by Codington and his colleagues in 1961. oup.comacs.org This seminal work laid the foundation for the field of 2'-fluorinated nucleoside chemistry. oup.com Subsequent research led to the development of various synthetic routes. One common method involves the ring-opening and fluorination of 2,2'-anhydrouridine (B559692) using hydrofluoric acid. google.com Another approach starts with 1-β-D-arabinofuranosyluracil, which is protected at the 3' and 5'-hydroxyl positions and then subjected to dehydroxyfluorination using reagents like diethylaminosulfur trifluoride (DAST). google.comjst.go.jp A further refinement of this process involves converting the protected 1-β-D-arabinofuranosyluracil into a 2'-triflate form, which is then reacted with a fluorinating agent. google.com These synthetic strategies were crucial for producing 2'-Deoxy-2'-fluorouridine for further investigation.

Role as a Nucleoside Analog in Drug Discovery and Development

2'-Deoxy-2'-fluorouridine is classified as a nucleoside analog, a synthetic compound that mimics naturally occurring nucleosides. medchemexpress.comchemimpex.com This structural similarity allows it to be recognized by and interact with enzymes involved in the synthesis of nucleic acids, the building blocks of DNA and RNA. chemimpex.comcymitquimica.com

The key to its function lies in the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom. oup.com Fluorine's high electronegativity alters the stereoelectronic properties of the sugar, which in turn can influence the molecule's conformation and stability. oup.com When incorporated into a growing DNA or RNA strand, this modification can disrupt the replication process, acting as a chain terminator or an inhibitor of the enzymes essential for viral or cellular proliferation. medchemexpress.com This mechanism of interfering with nucleic acid synthesis is a cornerstone of its application in the development of antiviral and anticancer therapies. oup.comchemimpex.com The fluorine substitution can also enhance the stability of the nucleoside analog against degradation by cellular enzymes. oup.com

Broad Spectrum of Biological Activity in Research

Research has demonstrated that 2'-Deoxy-2'-fluorouridine possesses a wide range of biological activities, making it a compound of significant interest in biomedical research. chemimpex.com It has been investigated for its potential as both an antiviral and an anticancer agent and serves as a crucial intermediate in the synthesis of other bioactive molecules. chemimpex.comtargetmol.com

Its antiviral properties have been explored against several viruses. For instance, it has been used in the synthesis of purine (B94841) 2'-deoxy-2'-fluororibosides, which have shown activity against the influenza A virus. nih.gov Research has also touched upon its potential, or the potential of its derivatives, in the context of the human immunodeficiency virus (HIV). jst.go.jpchemimpex.com Furthermore, its analog, 2'-deoxy-2'-fluorocytidine (B130037), has been identified as a potent inhibitor of the Crimean-Congo hemorrhagic fever virus (CCHFV). nih.gov

In the realm of oncology, 2'-Deoxy-2'-fluorouridine is utilized as a building block for developing chemotherapeutic agents designed to inhibit tumor growth. chemimpex.com Its mechanism of disrupting DNA synthesis is particularly relevant for targeting rapidly dividing cancer cells.

The table below summarizes some of the key biological activities investigated for 2'-Deoxy-2'-fluorouridine and its close analogs.

| Biological Activity | Specific Target/Application Area | Key Findings/Relevance |

| Antiviral | Influenza A Virus | Serves as a precursor for purine analogs with anti-influenza activity. nih.gov |

| Antiviral | Human Immunodeficiency Virus (HIV) | Investigated in the synthesis of anti-HIV agents. jst.go.jpchemimpex.com |

| Antiviral | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | The related compound, 2'-deoxy-2'-fluorocytidine, is a potent inhibitor. nih.gov |

| Anticancer | General Cancer Research | Used as a foundational structure for developing drugs that inhibit tumor growth. chemimpex.com |

| Antibacterial | Gram-positive bacteria | The triphosphate form has shown activity against bacteria like Staphylococcus aureus. biosynth.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYWFOZZIZEEKJ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999738 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-71-4 | |

| Record name | 2'Fluoro-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine, 2â??-deoxy-2â??-fluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-FLUORO-2'-DEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2YC903QW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Deoxy 2 Fluorouridine and Its Analogs

Chemical Synthesis Approaches

The chemical synthesis of 2'-Deoxy-2'-fluorouridine relies on precise and controlled chemical reactions to achieve the desired stereochemistry and yield. The choice of synthetic route often depends on the starting materials, desired scale, and the specific analog being targeted.

Fluorination Techniques

Direct fluorination of a pre-formed nucleoside ring system is a common and efficient strategy. The key is the selective introduction of the fluorine atom at the C2' position with the correct stereoconfiguration.

A well-established method for the synthesis of 2'-deoxy-2'-fluoropyrimidine nucleosides involves the ring-opening of a 2,2'-anhydronucleoside precursor with a fluoride source. nih.gov This reaction proceeds via an SN2 mechanism, leading to the inversion of configuration at the 2'-position and the formation of the desired 2'-fluoro-arabino configuration.

The synthesis of 2'-Deoxy-2'-fluorouridine can be achieved by the cleavage of O-2,2'-anhydrouridine using hydrogen fluoride (HF) in dioxane. tandfonline.com This approach was pioneered by Fox and co-workers, who treated 2,2'-anhydro nucleosides with hydrogen fluoride to produce 2'-deoxy-2'-fluoro analogs of uridine (B1682114) and cytidine. mdpi.comnih.gov Due to the hazardous nature of anhydrous HF, milder reagents such as Olah's reagent (a pyridine-HF complex) have been employed to fluorinate 2,2'-anhydro nucleosides. nih.gov

Table 1: Fluorination of 2,2'-Anhydrouridine (B559692)

| Precursor | Fluorinating Agent | Product |

| O-2,2'-Anhydrouridine | Hydrogen Fluoride (HF) / Dioxane | 2'-Deoxy-2'-fluorouridine |

| 2,2'-Anhydro-5-fluorouridine | Olah's Reagent (Py.nHF) | 2'-Deoxy-2',5-difluorouridine |

An alternative and often more versatile approach is the fluorination of arabinonucleosides using (diethylamino)sulfur trifluoride (DAST). nih.gov This method allows for the synthesis of both purine (B94841) and pyrimidine (B1678525) 2'-fluoro nucleosides. The reaction involves the conversion of the 2'-hydroxyl group of an arabinonucleoside to a fluoro group.

For instance, the synthesis of 2'-deoxy-2'-fluoro-β-d-arabinonucleosides (2'F-ANA) can be achieved by treating a protected arabinonucleoside with DAST. nih.gov This method has been found to proceed in good yield. nih.gov The DAST fluorination of an arabinonucleoside is considered more versatile than the fluorination of 2,2'-anhydronucleosides, as it is also applicable to the synthesis of 2'-α-fluorinated purine nucleosides and 2'-branched nucleosides. nih.gov For example, nucleophilic fluorination of the 2'-α-hydroxy group of a protected cytidine precursor with DAST yields the desired β-fluorinated intermediate, albeit sometimes in low yields along with elimination byproducts. nih.gov

Table 2: DAST Fluorination of Arabinonucleosides

| Starting Material | Reagent | Key Transformation |

| 1,3,5-tri-O-benzoyl-α-d-ribofuranose | DAST | Introduction of fluorine at the 2'-position of the sugar. nih.gov |

| Protected Arabinonucleoside | DAST | Conversion of 2'-hydroxyl to 2'-fluoro group. nih.gov |

| 2'-α-hydroxy cytidine precursor | DAST | Nucleophilic fluorination to a β-fluorinated intermediate. nih.gov |

Multi-step Synthesis from Precursors

The industrial production of 2'-Deoxy-2'-fluorouridine can be achieved through a multi-step synthesis starting from readily available precursors like 1-ß-D-Arabinofuranosyluracil. google.com This process involves a series of protection, reaction, and purification steps to yield the final high-purity product.

A representative multi-step synthesis can be outlined as follows: google.com

Protection: The 3' and 5'-hydroxyl groups of 1-ß-D-Arabinofuranosyluracil are protected.

Trifluoromethanesulfonylation: The protected arabinofuranosyluracil is reacted with a trifluoromethanesulfonylating agent to convert the 2'-hydroxyl group into a good leaving group (triflate).

Fluorination: The 2'-triflate intermediate is then reacted with a fluorinating agent, such as a salt or complex of an organic base and hydrofluoric acid, to produce the protected 2'-Deoxy-2'-fluorouridine.

Deprotection: The protecting groups on the 3' and 5'-hydroxyls are removed.

Purification: To achieve high purity, the crude 2'-Deoxy-2'-fluorouridine is often converted to its 3',5'-diacetyl form, which is more easily crystallized.

Recrystallization: The diacetylated form is purified by recrystallization.

Deacetylation: The acetyl groups are removed to yield the final high-purity 2'-Deoxy-2'-fluorouridine.

Table 3: Overview of a Multi-step Synthesis of 2'-Deoxy-2'-fluorouridine

| Step | Description |

| 1 | Protection of 3',5'-hydroxyl groups of 1-ß-D-Arabinofuranosyluracil. |

| 2 | Conversion of the 2'-hydroxyl group to a 2'-triflate. |

| 3 | Reaction with a fluorinating agent to introduce the 2'-fluorine. |

| 4 | Removal of the 3',5'-hydroxyl protecting groups. |

| 5 | Acetylation to form the 3',5'-diacetyl derivative for purification. |

| 6 | Recrystallization of the diacetylated compound. |

| 7 | Deacetylation to obtain high-purity 2'-Deoxy-2'-fluorouridine. |

Incorporation into Oligonucleotides

Once synthesized, 2'-Deoxy-2'-fluorouridine can be incorporated into synthetic oligonucleotides to modify their properties. This is typically achieved using automated solid-phase synthesis.

The phosphoramidite method is the standard for the chemical synthesis of oligonucleotides. tcichemicals.com To incorporate 2'-Deoxy-2'-fluorouridine, it must first be converted into a phosphoramidite building block. This involves introducing a 2-cyanoethyl-N,N-diisopropylaminophosphinyl group at the 3'-O-position of the protected 2'-Deoxy-2'-fluorouridine nucleoside. umich.edu

The synthesis of oligonucleotides containing a 2'-Deoxy-2'-fluorouridine residue is then carried out on a DNA synthesizer. tandfonline.com The process involves a cycle of four chemical reactions for each nucleotide addition: tcichemicals.com

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

Coupling: The 2'-Deoxy-2'-fluorouridine phosphoramidite is activated and coupled to the free 5'-hydroxyl of the oligonucleotide.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled. umich.edu Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. tandfonline.com It has been noted that under the alkaline conditions of oligonucleotide synthesis and deprotection, some conversion of 2'-Deoxy-2'-fluorouridine to an arabino-furanosyluridine residue may occur. tandfonline.com

Solid-Phase Synthesis Techniques

The solid-phase synthesis of oligonucleotides containing 2'-Deoxy-2'-fluorouridine is predominantly achieved using phosphoramidite chemistry, a cornerstone of modern nucleic acid synthesis. This method allows for the sequential addition of nucleotide monomers to a growing chain anchored to a solid support, typically controlled-pore glass (CPG).

The process begins with the preparation of a suitably protected 2'-Deoxy-2'-fluorouridine phosphoramidite monomer. This involves the protection of the 5'-hydroxyl group with an acid-labile dimethoxytrityl (DMT) group and the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

The synthesis cycle on an automated DNA synthesizer involves four key steps:

Detritylation: The removal of the DMT group from the 5'-hydroxyl of the support-bound nucleoside using a mild acid.

Coupling: The addition of the 2'-Deoxy-2'-fluorouridine phosphoramidite monomer, which reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final product.

A study on the incorporation of 2'-deoxy-2'-fluorouridine at the 3'-end of an oligonucleotide highlighted the stability of the C-2'-F bond under the conditions of phosphoramidite synthesis. However, when the 2'-deoxy-2'-fluorouridine residue was at the 3'-terminus, some conversion to an ara-uridine derivative was observed during the final alkaline work-up, suggesting a potential side reaction involving the formation of a 2,2'-anhydrouridine intermediate. tandfonline.com

Enzymatic Synthesis Approaches

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high stereoselectivity and milder reaction conditions, thus avoiding the need for extensive protecting group strategies.

Enzymic Pentosyl Transfer from 2'-Deoxy-2'-fluorouridine

Enzymatic pentosyl transfer is a key strategy for the synthesis of 2'-Deoxy-2'-fluorouridine analogs. In this process, the 2'-deoxy-2'-fluororibosyl moiety is transferred from 2'-Deoxy-2'-fluorouridine to a different nucleobase. This transglycosylation reaction is catalyzed by nucleoside phosphorylases. For instance, purine 2'-deoxy-2'-fluororibosides have been successfully synthesized through enzymic pentosyl transfer from 2'-Deoxy-2'-fluorouridine.

Role of Purine Nucleoside Phosphorylase (PNP) in Analog Synthesis

Purine nucleoside phosphorylase (PNP) plays a crucial role in the synthesis of purine nucleoside analogs. mdpi.com PNP catalyzes the reversible phosphorolysis of the glycosidic bond in purine nucleosides. mdpi.com This catalytic activity can be harnessed in a "one-pot" synthesis system where a pyrimidine nucleoside phosphorylase generates α-D-(deoxy)ribose-1-phosphate from a pyrimidine nucleoside, which is then used by PNP to glycosylate a purine base. mdpi.com This chemo-enzymatic approach has been utilized to produce a variety of purine nucleoside analogs, including fluorescent derivatives for biochemical assays. mdpi.com The substrate specificity of PNPs from different sources can be exploited to synthesize a diverse range of analogs. mdpi.com

Role of Thymidine (B127349) Phosphorylase (TP) in Analog Synthesis

Thymidine phosphorylase (TP) is another key enzyme in the synthesis of nucleoside analogs, particularly those based on pyrimidines. enzyme-database.org TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-α-D-ribose 1-phosphate. enzyme-database.org The enzyme exhibits specificity for 5-substituted 2'-deoxyuridines, making it a valuable tool for the synthesis of various analogs with modifications at the C5 position of the uracil (B121893) ring. nih.gov The substrate properties of a range of 5-substituted 2'-deoxyuridines with thymidine phosphorylase have been analyzed, providing insights into the structure-activity relationships that govern the enzymatic reaction. nih.gov

Synthesis of Stereoisomers and Derivatized Analogs

The synthesis of stereoisomers and derivatized analogs of 2'-Deoxy-2'-fluorouridine has been extensively explored to investigate their structure-activity relationships.

One important class of stereoisomers is the L-nucleosides. The synthesis of the 2'-deoxy-2'-fluoro-L-uridine building block has been achieved, starting from L-2,2'-anhydrouridine. acs.org This L-isomer can be incorporated into oligonucleotides, which have shown enhanced stability. acs.org Another significant group of stereoisomers are the 2'-deoxy-2'-fluoro-β-D-arabinonucleosides (2'F-ANA). The synthesis of these "up" fluoro isomers, such as 2'-fluoroarabinothymidine (araF-T), has been accomplished through modifications of literature procedures, often starting from protected D-ribose derivatives and utilizing fluorinating agents like diethylaminosulfur trifluoride (DAST). oup.com

A wide variety of derivatized analogs have also been synthesized. These include:

4'-Substituted Analogs : A series of 4'-modified-2'-deoxy-2'-fluoro nucleosides have been synthesized, building upon the structure of known antiviral compounds. nih.gov

5-Substituted Analogs : Analogs with modifications at the 5-position of the uracil base, such as 5-fluoro-2'-deoxyuridine (B1346552), have been synthesized, often starting from 2,2'-anhydro nucleosides. mdpi.com

Carbocyclic Analogs : A 2'-deoxy-2'-fluoro-2'-C-methyl uridine cyclopentyl carbocyclic analog has been synthesized as part of structure-activity relationship studies of HCV NS5B polymerase inhibitors. researchgate.net

Below is a table summarizing some of the synthesized analogs and their starting materials.

| Analog | Starting Material/Key Reagent | Reference |

| 2'-Deoxy-2'-fluoro-L-uridine | L-2,2'-anhydrouridine | acs.org |

| 2'-Deoxy-2'-fluoro-β-D-arabinothymidine (araF-T) | 1,3,5-tri-O-benzoyl-d-ribose, DAST | oup.com |

| 4'-Substituted-2'-deoxy-2'-α-fluoro nucleosides | Based on ALS-8112 scaffold | nih.gov |

| 5-Fluorouridine analog | 2,2'-anhydro nucleoside, hydrogen fluoride | mdpi.com |

| 2'-Deoxy-2'-fluoro-2'-C-methyl uridine cyclopentyl carbocyclic analog | Not specified | researchgate.net |

Synthesis of L-type 2'-Deoxy-2'-fluorouridine Nucleic Acids

The synthesis of L-type 2'-Deoxy-2'-fluorouridine nucleic acids, which are the mirror images of their natural D-counterparts, has been pursued to enhance nuclease resistance and explore novel therapeutic applications. A key building block for the incorporation of L-2'-Deoxy-2'-fluorouridine into oligonucleotides is its phosphoramidite derivative.

A common synthetic route to the L-type 2'-deoxy-2'-fluorouridine phosphoramidite begins with the commercially available L-type 2,2'-anhydrouridine. The 3' and 5' hydroxyl groups are protected, often with tetrahydropyranyl (THP) groups. Subsequent hydrolysis and fluorination, for instance using diethylaminosulfur trifluoride (DAST), introduces the fluorine atom at the 2'-position. Following deprotection of the THP groups, the 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group. Finally, phosphitylation of the 3'-hydroxyl group yields the desired phosphoramidite monomer, which can be used in solid-phase oligonucleotide synthesis. iu.edu

The incorporation of this L-2'-F-dU monomer into L-DNA and L-RNA duplexes has been shown to increase their thermal stability. For instance, the replacement of L-deoxyuridine with L-2'-F-2'-deoxyuridine in an L-DNA duplex resulted in an increased melting temperature (Tm), indicating enhanced stability of the double helix. iu.edu

Table 1: Synthesis Scheme for L-type 2'-deoxy-2'-fluorouridine phosphoramidite iu.edu

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | L-type 2,2'-anhydrouridine | 3,4-Dihydropyran, p-TsOH, Dioxane | 3',5'-di-O-tetrahydropyranyl-L-type 2,2'-anhydrouridine |

| 2 | 3',5'-di-O-tetrahydropyranyl-L-type 2,2'-anhydrouridine | 1. NaOH, H2O/Dioxane; 2. DAST, CH2Cl2 | 2'-Deoxy-2'-fluoro-3',5'-di-O-tetrahydropyranyl-β-L-uridine |

| 3 | 2'-Deoxy-2'-fluoro-3',5'-di-O-tetrahydropyranyl-β-L-uridine | p-TsOH, MeOH | 2'-Deoxy-2'-fluoro-β-L-uridine |

| 4 | 2'-Deoxy-2'-fluoro-β-L-uridine | DMT-Cl, Pyridine | 5'-O-DMT-2'-deoxy-2'-fluoro-β-L-uridine |

| 5 | 5'-O-DMT-2'-deoxy-2'-fluoro-β-L-uridine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, CH2Cl2 | L-type 2'-deoxy-2'-fluorouridine phosphoramidite |

Design and Synthesis of Prodrug Forms

To improve the pharmacological properties of 2'-Deoxy-2'-fluorouridine and its analogs, various prodrug strategies have been explored. Prodrugs are inactive precursors that are converted into the active drug within the body. This approach can enhance oral bioavailability, increase metabolic stability, and target specific tissues. While many prodrug strategies have been developed for fluorinated nucleosides in general, 2'-Deoxy-2'-fluorouridine has been utilized as a foundational structure for the synthesis of more complex nucleoside analogs with therapeutic potential, such as inhibitors of viral polymerases. medchemexpress.com

A prevalent prodrug approach for nucleoside analogs is the phosphoramidate ProTide technology. This involves masking the phosphate group of a nucleotide analog with an amino acid ester and an aryl group. These moieties are designed to be cleaved by intracellular enzymes, releasing the active nucleoside monophosphate. This strategy has been successfully applied to various nucleoside analogs to bypass the often inefficient initial phosphorylation step, which is a common resistance mechanism. nih.govmdpi.com

While specific prodrugs of 2'-Deoxy-2'-fluorouridine are not extensively detailed in the provided search results, the general principles of nucleoside prodrug design are applicable. Modifications at the 5'-hydroxyl group to form phosphates, phosphoramidates, or other esters are common strategies to enhance cellular uptake and intracellular activation. nih.govoup.com

Synthesis of Heteroatom-Modified Analogs (e.g., Seleno-Analogs)

The replacement of atoms within the sugar ring or the nucleobase with other elements, known as heteroatom modification, can lead to analogs with unique biological activities. The synthesis of 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl pyrimidines represents a notable example of creating seleno-analogs of 2'-Deoxy-2'-fluorouridine. mdpi.com

The synthesis of these seleno-analogs is a multi-step process that often involves the use of a fluorinating agent like DAST. A key finding in this area is that the selenium atom in the 4'-position can participate in the fluorination reaction at the 2'-position, and the conformational bias induced by the bulky selenium atom plays a decisive role in the stereochemical outcome of the fluorination. mdpi.com One such synthesized compound, 2'-F-4'-seleno-ara-C, has demonstrated potent anticancer activity. mdpi.com

Synthesis of Radiolabeled Analogs for Research Probes

Radiolabeled analogs of 2'-Deoxy-2'-fluorouridine are invaluable tools for non-invasive imaging techniques like Positron Emission Tomography (PET). These probes allow for the visualization and quantification of biological processes in vivo. The most common radionuclide used for this purpose is fluorine-18 (¹⁸F).

The synthesis of [¹⁸F]-labeled 2'-Deoxy-2'-fluorouridine typically involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. For example, the synthesis of [¹⁸F]-5-fluorouridine has been achieved by the direct fluorination of 2',3',5'-tri-O-acetyluridine with [¹⁸F]F₂ in glacial acetic acid, followed by hydrolysis. osti.gov While this example is for 5-fluorouridine, similar strategies can be adapted for the 2'-fluoro position. A common precursor for the synthesis of ¹⁸F-labeled 2'-deoxy-2'-fluoro-D-glucose involves the reaction of [¹⁸F]acetyl hypofluorite with D-glucal in an aqueous solution. nih.gov

The synthesis of these radiolabeled compounds must be rapid and efficient due to the short half-life of ¹⁸F (approximately 110 minutes). Automated synthesis modules are often employed to handle the high levels of radioactivity and ensure reproducible production. core.ac.uk

Table 2: Research Probes Based on Radiolabeled 2'-Deoxy-2'-fluorouridine Analogs

| Radiolabeled Analog | Radionuclide | Imaging Modality | Research Application |

| [¹⁸F]-5-Fluorouridine | ¹⁸F | PET | Study of RNA synthesis and tumor growth rates osti.gov |

| [¹⁸F]-2'-Deoxy-2'-fluoro-D-glucose (FDG) | ¹⁸F | PET | Measuring glucose metabolism iaea.org |

Challenges and Considerations in Synthesis

The synthesis of 2'-Deoxy-2'-fluorouridine and its analogs presents several challenges that chemists must overcome to achieve efficient and scalable production.

The stability of the C-F bond itself can be a concern, particularly at the 4'-position where it can be labile due to an anomeric relationship with the ring oxygen. rsc.org While the 2'-fluoro group is generally more stable, careful consideration of reaction conditions is necessary to prevent elimination or other unwanted reactions.

Protecting group strategies are crucial for the selective modification of the nucleoside. The protection and deprotection steps must be high-yielding and compatible with the sensitive nature of the nucleoside and the C-F bond. iu.edugoogle.com

Finally, the purification of the final product and intermediates can be challenging. The polarity and solubility of nucleosides often necessitate the use of chromatographic techniques, which can be difficult to scale up for industrial production. The development of crystallization-based purification methods is therefore highly desirable. google.com For instance, converting 2'-deoxy-2'-fluorouridine to its 3',5'-diacetyl form can facilitate purification through recrystallization. google.com

Molecular Mechanisms of Action in Biological Systems

Interference with Nucleic Acid Synthesis and Processing

A primary mode of action of 2'-Deoxy-2'-fluorouridine involves its incorporation into both viral and cellular nucleic acids, which subsequently disrupts their normal function and processing.

As a nucleoside analog, 2'-Deoxy-2'-fluorouridine can be taken up by virus-infected cells and phosphorylated by host cell kinases to its active triphosphate form. This triphosphate metabolite can then be recognized by viral RNA-dependent RNA polymerases and incorporated into newly synthesizing viral RNA strands. medchemexpress.com This incorporation can disrupt the integrity of the viral genome, potentially leading to chain termination or the introduction of mutations that inhibit viral replication. mdpi.com Studies have shown that 2'-Deoxy-2'-fluorouridine can be incorporated into the RNA of viruses such as the Hepatitis C virus. medchemexpress.com

In addition to its effects on viral replication, 2'-Deoxy-2'-fluorouridine can also be incorporated into the DNA of host cells during cell division. medchemexpress.com Research in animal models has demonstrated the dose-dependent incorporation of 2'-Deoxy-2'-fluorouridine into the DNA of various tissues in rats and woodchucks. medchemexpress.com The presence of the fluorine atom at the 2' position of the deoxyribose sugar can alter the helical structure and stability of the DNA, interfering with DNA replication and repair mechanisms. This can ultimately trigger cell cycle arrest and apoptosis in rapidly dividing cells.

| Animal Model | Tissue with Highest Incorporation | Observation |

| Rat | Liver | Dose-dependent mean concentration in DNA. medchemexpress.com |

| Woodchuck | Liver | Dose-dependent concentrations in liver DNA. medchemexpress.com |

The incorporation of 2'-Deoxy-2'-fluorouridine into cellular DNA can also lead to the disruption of DNA methylation patterns. Studies investigating the interaction of DNA methyltransferases with DNA duplexes containing 2'-Deoxy-2'-fluorouridine have shown an inhibition of methylation on the modified strand. nih.gov This suggests that the presence of the fluorinated nucleoside analog within the DNA can hinder the activity of DNA methyltransferases, enzymes responsible for establishing and maintaining methylation patterns that are crucial for gene regulation. A related compound, 2'-Deoxy-5-fluorocytidine, is a known inhibitor of DNA methyltransferases, further supporting the potential for fluorinated pyrimidine (B1678525) analogs to interfere with this epigenetic mechanism. selleckchem.com

Enzyme Inhibition and Modulation

Beyond its incorporation into nucleic acids, 2'-Deoxy-2'-fluorouridine and its metabolites can directly inhibit the activity of critical viral enzymes.

The triphosphate form of 2'-Deoxy-2'-fluorouridine can act as a competitive inhibitor of viral polymerases, vying with natural nucleoside triphosphates for the enzyme's active site.

2'-Deoxy-2'-fluorouridine is a potent and selective inhibitor of viral RNA-dependent RNA polymerases (RdRp), which are essential for the replication of many RNA viruses. medchemexpress.com The triphosphate metabolite of the related compound, 2′-deoxy-2′-β-fluoro-4′-azidocytidine, has been shown to be incorporated by the RdRp of several RNA viruses, including Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV), leading to chain termination of the growing RNA strand. nih.govoup.comnih.gov This mechanism of action, where the analog is incorporated and subsequently halts further elongation of the nucleic acid chain, is a common strategy for antiviral nucleoside inhibitors. mdpi.commdpi.com

| Virus | Target Enzyme | Inhibitory Mechanism of Related Fluorinated Nucleoside |

| Hepatitis C Virus (HCV) | RNA-Dependent RNA Polymerase (RdRp) | Incorporation and chain termination. nih.govoup.com |

| Respiratory Syncytial Virus (RSV) | RNA-Dependent RNA Polymerase (RdRp) | Incorporation and chain termination. nih.govoup.com |

| Dengue Virus type 2 (DENV-2) | RNA-Dependent RNA Polymerase (RdRp) | Incorporation and chain termination. nih.govoup.com |

Inhibition of Cellular Enzymes

Metabolites of 2'-Deoxy-2'-fluorouridine and its derivatives can interact with and inhibit thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. semanticscholar.org

Research has shown that the phosphorylated form, 2'-deoxy-2'-fluorouridine-5'-phosphate, can act as a substrate for thymidylate synthetase from Escherichia coli. The inhibition mechanism of related fluorinated pyrimidine analogs often involves competitive inhibition of the enzyme. For example, a metabolite of the anticancer drug Gemcitabine (2',2'-difluoro-2'-deoxycytidine), 2',2'-difluoro-2'-deoxyuridine monophosphate (dFdUMP), competitively inhibits purified TS with a Ki of 130 μM. nih.gov This inhibition leads to the depletion of dTMP levels, which in turn causes DNA damage and cell death. semanticscholar.org

Modulation of Cellular Pathways

Several closely related analogs of 2'-Deoxy-2'-fluorouridine are known to be potent inducers of programmed cell death, or apoptosis. The anticancer agent Gemcitabine (2',2'-difluoro-2'-deoxycytidine), for example, mediates its antitumor effects by promoting apoptosis in malignant cells that are actively synthesizing DNA. drugbank.com Its active triphosphate metabolite can be incorporated into DNA, an error that inhibits further DNA synthesis and ultimately leads to apoptosis. clinpgx.org Gemcitabine-induced apoptosis can be dependent on caspases and may involve various signaling pathways, including the inhibition of NF-kB and modulation of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov

Similarly, the related compound 5'-fluoro-2'-deoxycytidine (FdCyd) has been shown to induce apoptosis in human hepatocellular carcinoma cell lines by modulating the intrinsic apoptotic pathway. ssu.ac.ir This involves altering the expression levels of key apoptosis-regulating genes, such as increasing the expression of pro-apoptotic genes like BAX and BAK, while decreasing the expression of anti-apoptotic genes like Bcl-2 and Bcl-xL. ssu.ac.ir Other fluorinated nucleosides, such as 2-Chloro-2'-deoxyadenosine (CldAdo), are also potent inducers of apoptosis in leukemia cells, causing DNA cleavage into nucleosomal-sized multimers characteristic of this process. nih.gov

While direct evidence linking 2'-Deoxy-2'-fluorouridine to the generation of reactive oxygen species (ROS) is limited, studies on related fluoropyrimidine compounds suggest a potential connection. For example, human colon cancer cells resistant to 5-fluorouracil (B62378) (5-FU), a metabolite of the prodrug floxuridine, exhibit increased levels of ROS produced by the enzyme dual oxidase 2 (DUOX2). nih.gov

ROS are highly reactive chemical species, such as the hydroxyl radical (•OH), that can cause significant damage to cellular components, including DNA. mdpi.commdpi.com Oxidative DNA damage is a consequence of cellular metabolism and can be exacerbated by various external factors. mdpi.com The •OH radical, in particular, reacts with all components of DNA. mdpi.com It can add to the double bonds of pyrimidine bases, like uracil (B121893) and cytosine, or abstract hydrogen atoms, leading to a variety of oxidized base lesions. nih.gov This damage can result in the formation of products such as 5-hydroxyuracil and 5-formyluracil, which can disrupt normal DNA function and integrity. nih.gov The accumulation of such oxidative damage is implicated in mutagenesis and various disease states. mdpi.comyoutube.com

Preclinical Research Applications and Therapeutic Potential

Antiviral Research Applications

The antiviral properties of 2'-Deoxy-2'-fluorouridine and its derivatives have been explored against a wide range of viruses. Its ability to interfere with viral nucleic acid synthesis makes it a promising candidate for broad-spectrum antiviral drug development. chemimpex.comnbinno.com

2'-Deoxy-2'-fluorouridine and its analogs have demonstrated inhibitory effects against the Hepatitis C virus (HCV). medchemexpress.comoup.com Specifically, derivatives like β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) have been identified as potent inhibitors of HCV RNA replication. nih.govsemanticscholar.org The triphosphate form of these analogs acts as a competitive inhibitor of the HCV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication, and functions as a nonobligate chain terminator. nih.gov

Research has shown that the metabolism of compounds like PSI-6130 can also lead to the formation of the 5'-triphosphate of its uridine (B1682114) congener, which is also a potent inhibitor of the HCV RdRp. nih.gov Furthermore, 2'-Deoxy-2'-fluoro-2'-C-methyl nucleoside analogues have shown promising activity against HCV replication in initial biological studies. nih.gov The mechanism involves the nucleoside analog being incorporated into the viral RNA, which then inhibits further replication. medchemexpress.com

| Compound | Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | HCV RNA-dependent RNA polymerase (RdRp) | Competitive inhibitor, nonobligate chain terminator | Potent inhibitor of HCV RNA replication. nih.govsemanticscholar.org |

| 2'-Deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate | HCV RNA-dependent RNA polymerase (RdRp) | Inhibitor | Metabolite of PSI-6130 and a potent inhibitor of HCV RdRp. nih.gov |

| 2'-Deoxy-2'-fluoro-2'-C-methyl nucleoside analogue 4 | HCV Replication | Not specified | Showed promising activity against HCV replication. nih.gov |

Several novel 2'-deoxy-2'-fluoro-4'-substituted nucleoside analogues have been synthesized and evaluated for their anti-HIV-1 activity. For instance, 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine exhibited potent anti-HIV-1 activity with an IC50 value of 1.34 nM without significant cytotoxicity. nih.gov This compound was found to be 35-fold more potent than AZT against wild-type HIV-1 and also retained nanomolar activity against resistant strains. nih.gov

Another analog, 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine, also demonstrated good antiviral activity against HIV-1 infection in HEK293T cells. thieme-connect.comresearchgate.net Furthermore, novel 4'-azido nucleoside analogues, such as compound 11 in one study, exhibited extremely potent anti-HIV-1 activity with EC50 values in the sub-nanomolar range against wild-type, NRTI-resistant, and multi-drug-resistant HIV strains. nih.gov The introduction of a fluorine atom at the 2'-position is thought to enhance the binding of these compounds to the active site of HIV reverse transcriptase. nih.gov It's important to note, however, that not all fluorinated analogs show significant activity; for example, a 2'-"up"-fluoro analogue of AZT did not exhibit notable anti-HIV activity in one study. nih.gov

| Compound | IC50/EC50 | Cell Line | Key Findings |

|---|---|---|---|

| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine | 1.34 nM | Not specified | 35-fold more potent than AZT against wild-type HIV-1; active against resistant strains. nih.gov |

| 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine | Not specified | HEK293T | Demonstrated good antiviral activity against HIV-1. thieme-connect.comresearchgate.net |

| 4'-azido nucleoside analogue (compound 11) | 0.086 nM (wild-type), 0.15 nM (K101E), 0.11 nM (RTMDR) | Not specified | Extremely potent against wild-type and resistant HIV-1 strains. nih.gov |

Research has demonstrated the potent inhibitory effects of 2'-Deoxy-2'-fluorocytidine (B130037), a related nucleoside analog, against Crimean-Congo hemorrhagic fever virus (CCHFV) replication. medchemexpress.comcphi-online.comselleckchem.com In one study, this compound exhibited an EC50 of 61 nM against CCHFV in Huh7 cells, which was 200 times more potent than ribavirin (B1680618). nih.gov Furthermore, it was found to act synergistically with favipiravir (B1662787) (T-705) to inhibit CCHFV replication without causing cytotoxicity. nih.gov

The antiviral activity of 2'-fluoro-2'-deoxycytidine (2'-FdC) has also been investigated against several other bunyaviruses. It was shown to inhibit La Crosse, Maporal, Punta Toro, Rift Valley fever, and San Angelo viruses at concentrations ranging from 2.2 to 9.7 μM. nih.gov In virus yield reduction assays, it inhibited Heartland and severe fever with thrombocytopenia syndrome viruses at 0.9 and 3.7 μM, respectively. nih.gov

The anti-influenza virus activity of 2'-deoxy-2'-fluororibosides has been evaluated in various studies. 2'-deoxy-2'-fluoroguanosine (B44010) was found to be a more potent inhibitor of influenza virus replication in chicken embryo fibroblasts compared to other analogs. nih.gov In human respiratory epithelial explants, the EC90 values for influenza A and B viruses were less than or equal to 0.1 micrograms/ml, and it was approximately 45-fold more potent than the corresponding adenosine (B11128) and inosine (B1671953) compounds. nih.gov

2'-deoxy-2'-fluorocytidine (2'-FdC) has also shown broad-spectrum inhibition of influenza viruses, including low and highly pathogenic avian influenza H5N1 viruses, pandemic H1N1 viruses, and seasonal influenza strains, with 90% inhibitory concentrations ranging from 0.13 µM to 4.6 µM. nih.gov

2'-Deoxy-2'-fluorouridine and its derivatives have demonstrated a broad spectrum of antiviral activity. nih.govnih.gov As a nucleoside analog, it inhibits the replication of various wild-type viruses by binding to the viral RNA. medchemexpress.combroadpharm.com Its ability to be incorporated into both DNA and RNA makes it a versatile tool in antiviral research. medchemexpress.com

Studies have shown that 2'-fluoro-2'-deoxycytidine (2'-FdC) inhibits a range of viruses in vitro, including Borna disease, hepatitis C, Lassa fever, and certain herpes viruses. nih.gov Its efficacy has also been demonstrated against several bunyaviruses. nih.gov The broad-spectrum nature of these compounds makes them promising candidates for the development of new antiviral therapies, particularly against emerging and resistant viral strains. nbinno.comnih.gov

Anticancer Research Applications

2'-Deoxy-2'-fluorouridine serves as a crucial building block in the development of chemotherapeutic agents. chemimpex.com Its mechanism of action in cancer therapy is similar to its antiviral activity, where it mimics natural nucleosides and gets incorporated into the DNA of rapidly dividing cancer cells, thereby disrupting DNA synthesis and leading to cell death. nbinno.com This selective toxicity towards cancer cells is due to their higher proliferation rates and increased demand for nucleotides compared to normal cells. patsnap.com

The compound is a fluorinated pyrimidine (B1678525) analog that interferes with DNA synthesis. patsnap.com Specifically, its metabolite, fluorodeoxyuridine monophosphate (FdUMP), inhibits the enzyme thymidylate synthase, which is essential for the synthesis of thymidine (B127349), a key component of DNA. patsnap.com This inhibition leads to a depletion of thymidine triphosphate, disrupting DNA replication and repair and ultimately causing "thymineless death" in cancer cells. patsnap.com Furthermore, its metabolites can also be incorporated into RNA, disrupting RNA processing and protein synthesis. patsnap.com Research has also explored the antitumor activities of O-alkyl derivatives of 2'-deoxy-5-fluorouridine. acs.org

Inhibition of Tumor Cell Growth and Proliferation

2'-Deoxy-2'-fluorouridine, a nucleoside analog, demonstrates significant potential in cancer therapeutics through its ability to disrupt fundamental cellular processes. As a mimic of natural nucleosides, it can be incorporated into nucleic acid chains, thereby interfering with DNA synthesis and replication, which are critical for rapidly dividing cancer cells. nbinno.comnbinno.com This disruption ultimately leads to cell death. nbinno.comnbinno.com The mechanism of action is rooted in its ability to inhibit key enzymes involved in nucleotide metabolism. For instance, its metabolite can block the "methylation step" leading to the formation of DNA-thymine, a crucial component of DNA. scispace.com This targeted inhibition of DNA synthesis underscores its potential as an anticancer agent. medchemexpress.com

Studies have shown that the growth inhibitory effects of fluoropyrimidines like 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) can be potentiated by other compounds. Leucovorin, at concentrations of 10⁻⁶ to 10⁻⁴ M, has been shown to enhance the growth inhibition of FdUrd. nih.gov Similarly, deoxynucleosides such as deoxyguanosine and deoxyinosine at a concentration of 10⁻⁵ M also increase the growth-inhibitory effects of these fluoropyrimidines. nih.gov

Potential in Specific Cancer Cell Lines and Models

The antitumor activity of 2'-Deoxy-2'-fluorouridine and its derivatives has been evaluated in various cancer cell lines. In a human squamous cell carcinoma cell line (SQ-1), the growth inhibitory effects of 5-fluoro-2'-deoxyuridine (FdUrd) were observed and could be enhanced by the presence of leucovorin and certain deoxynucleosides. nih.gov

Another study investigated the effects of 5-fluoro-2'-deoxyuridine (FUDR) on a human cervical carcinoma cell strain, H.Ep. #1. scispace.com The research indicated that FUDR's primary mode of action was the inhibition of the pathway leading to DNA-thymine. scispace.com This was evidenced by the fact that the growth inhibition caused by FUDR could be completely reversed by thymidine in a noncompetitive manner. scispace.com The study also noted that after a 24-hour incubation with FUDR, there was a loss in cell viability that increased with longer exposure times. scispace.com

The table below summarizes the effects of 2'-Deoxy-2'-fluorouridine derivatives in specific cancer cell lines.

| Cell Line | Compound | Observed Effect | Potentiating Agents |

| Human Squamous Carcinoma (SQ-1) | 5-fluoro-2'-deoxyuridine (FdUrd) | Inhibition of cell growth | Leucovorin, Deoxyguanosine, Deoxyinosine |

| Human Cervical Carcinoma (H.Ep. #1) | 5-fluoro-2'-deoxyuridine (FUDR) | Inhibition of cell growth, loss of viability over time | Not applicable |

Development of Modified Oligonucleotides for Therapeutic Purposes

The unique properties of 2'-deoxy-2'-fluoro-modified nucleosides, including 2'-Deoxy-2'-fluorouridine, have made them valuable components in the development of therapeutic oligonucleotides. These modifications enhance stability and binding affinity, which are crucial for applications like RNA interference and antisense strategies.

Application in RNA-induced Silencing Complexes (RISC)

The RNA-induced silencing complex (RISC) is a key component of the RNA interference (RNAi) pathway, which regulates gene expression. wikipedia.org RISC uses a single-stranded RNA, such as a small interfering RNA (siRNA), as a template to recognize and cleave complementary messenger RNA (mRNA). wikipedia.org

Studies have shown that siRNAs containing 2'-fluoro modifications can be incorporated into RISC and elicit RNAi. nih.gov In fact, fully 2'-fluorinated nucleic acids (siFNA) can induce RNAi with a silencing efficiency nearly equivalent to that of unmodified siRNAs. nih.gov However, the specific placement of 5-fluoro-2'-deoxyuridine (FdU) within an siRNA molecule can impact its effectiveness. When FdU was placed within the antisense strand of an siRNA targeting thymidylate synthase (TS), it interfered with RNAi efficiency. nih.gov This suggests that while 2'-fluoro modifications are generally well-tolerated in RISC, the presence of a fluorine atom at the 5-position of the uracil (B121893) base in FdU may interfere with the silencing process. nih.gov Once incorporated into RISC, the sense strand of the siRNA is typically degraded, while the antisense strand remains to guide mRNA cleavage. nih.gov

Utilization in Antisense Strategies

Antisense oligonucleotides are designed to bind to specific mRNA sequences and inhibit protein translation. A significant challenge in their development is their susceptibility to degradation by nucleases. Chemical modifications, such as the incorporation of 2'-deoxy-2'-fluoro nucleosides, can address this issue.

Oligonucleotides uniformly modified with 2'-deoxy-2'-fluoro substitutions exhibit high binding affinity and selectivity for their RNA targets. nih.gov When combined with a phosphorothioate (B77711) backbone, these modified oligonucleotides become highly resistant to nuclease degradation. nih.gov This combination of properties makes them effective antisense compounds. nih.gov Furthermore, oligonucleotides containing 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) have been shown to effect highly efficient and persistent gene silencing. nih.gov These 2'F-ANA-modified oligonucleotides are nuclease-resistant, form stable duplexes with RNA, and support RNase H-mediated cleavage of the target RNA. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For 2'-Deoxy-2'-fluorouridine and its analogs, these studies have provided insights into the impact of substituent positions on their therapeutic potential.

Impact of Substituent Position on Biological Activity

The position of the fluorine atom and other substituents on the sugar moiety and the nucleobase significantly affects the biological activity of 2'-deoxy-2'-fluoro nucleosides.

The stereochemistry of the 2'-fluoro substituent is a key determinant of activity. It is suggested that a 2'-β-fluoro (ara-F) configuration favors a south conformation of the sugar ring and is associated with activity against DNA viruses, while a 2'-α-fluoro configuration favors a north conformation and is linked to activity against RNA viruses. nih.gov The introduction of a fluorine atom at the 2'-position can enhance the enzymatic and metabolic stability of the nucleoside. nih.gov

In a series of 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)pyrimidine nucleosides evaluated for anti-Hepatitis B virus (HBV) activity, the substitution at the 5-position of the pyrimidine base was critical. nih.gov The 5-methyl derivative, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU), was the most potent anti-HBV agent with an EC₅₀ of 0.1 µM. nih.gov Other uracil derivatives showed no significant activity up to 10 µM. nih.gov Among the cytosine analogues, the unsubstituted cytosine and 5-iodocytosine (B72790) derivatives showed moderate anti-HBV activity. nih.gov

The table below summarizes the anti-HBV activity of various 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)pyrimidine nucleosides.

| Compound | Base | 5-Substituent | Anti-HBV Activity (EC₅₀) |

| L-FMAU | Uracil | Methyl | 0.1 µM |

| Cytosine analogue | Cytosine | Hydrogen | 1.4 µM |

| 5-Iodocytosine analogue | Cytosine | Iodine | 5 µM |

Conformational Analysis and its Biological Implications

The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar ring in 2'-Deoxy-2'-fluorouridine significantly influences the molecule's three-dimensional structure, which in turn has profound biological implications. oup.com Due to the high electronegativity and small size of fluorine, its substitution for a hydrogen or hydroxyl group alters the stereoelectronic properties of the sugar. oup.comiu.edu This modification can lock the sugar into a specific conformation, a phenomenon known as conformational restriction. oup.com

The sugar pucker, which describes the out-of-plane buckling of the furanose ring, is a critical determinant of a nucleoside's biological activity. Fluorination at the C2' position can alter this pucker. iu.edu This conformational preference affects how the nucleoside analog interacts with key cellular enzymes, such as polymerases and kinases, and influences its ability to be incorporated into nucleic acid chains. iu.edu For instance, the specific sugar conformation can enhance the stability of the resulting DNA or RNA duplex. iu.edunih.gov Structural studies on oligonucleotides containing 2'-fluoro modifications have revealed that they can contribute to increased helical stability. nih.gov The unique electronic properties of fluorine can also lead to the formation of characteristic hydrogen bonds, further influencing molecular structure and function. iu.edu

Table 1: Impact of 2'-Fluorine Substitution on Nucleoside Conformation

| Feature | Description | Biological Implication |

|---|---|---|

| Sugar Pucker | The fluorine atom's electronegativity influences the puckering of the deoxyribose ring, often favoring a specific conformation (e.g., C2'-endo or C3'-endo). iu.edu | Affects binding affinity to enzymes like DNA/RNA polymerases and kinases. |

| Helical Stability | Incorporation of 2'-fluoro-modified nucleosides can increase the thermal stability of DNA and RNA duplexes. nih.gov | Enhances resistance to nuclease degradation and improves the potential for therapeutic applications like antisense oligonucleotides. oup.com |

| Stereo-electronic Properties | The C-F bond alters the electronic distribution within the sugar moiety. oup.com | Modifies interactions with the active sites of enzymes, potentially leading to inhibition or enhanced substrate activity. |

| Hydrogen Bonding | As a highly electronegative element, fluorine can act as a hydrogen bond acceptor. oup.com | Can introduce new intramolecular or intermolecular interactions that stabilize specific conformations or binding modes. iu.edu |

Cellular Metabolism Studies Using 2'-Deoxy-2'-fluorouridine

2'-Deoxy-2'-fluorouridine is a key intermediate in the metabolism of related nucleoside analogs, such as 2'-Deoxy-2'-fluorocytidine. aacrjournals.org Upon entering a cell, precursor compounds are often deaminated to form 2'-Deoxy-2'-fluorouridine. aacrjournals.org For the compound to exert its biological activity, it must undergo sequential phosphorylation, a process catalyzed by cellular kinases. This metabolic activation converts the nucleoside into its monophosphate, diphosphate, and ultimately its active triphosphate form (2'-Deoxy-2'-fluorouridine triphosphate). oup.comaacrjournals.org

This stepwise phosphorylation is a common activation pathway for nucleoside analogs. oup.com The resulting triphosphate analog can then mimic the natural substrate, deoxyuridine triphosphate (dUTP), and interact with enzymes involved in nucleic acid synthesis. A crucial aspect of 2'-fluorinated nucleosides is their enhanced stability against degradation by nucleases, which can prolong their intracellular half-life and therapeutic window. oup.com

Investigation of DNA Synthesis Rates and Cell Proliferation

The primary mechanism by which 2'-Deoxy-2'-fluorouridine and its metabolites inhibit cell proliferation is by disrupting DNA synthesis. nih.gov Once converted to its active triphosphate form, 2'-Deoxy-2'-fluorouridine triphosphate acts as a competitive inhibitor or a fraudulent substrate for DNA polymerases.

When it serves as a substrate, the analog is incorporated into the growing DNA strand. medchemexpress.com This incorporation can lead to the termination of DNA chain elongation, effectively halting the replication process. oup.com The inability of the cell to complete DNA replication prevents it from proceeding through the S phase of the cell cycle, ultimately leading to an inhibition of cell division and proliferation. nih.gov Studies in animal models have confirmed that 2'-Deoxy-2'-fluorouridine can be incorporated into DNA. medchemexpress.com The precursor, 2'-deoxy-2'-fluorocytidine, has demonstrated growth inhibition in various human lymphoblastic cell lines, an effect attributed to its metabolic conversion and subsequent impact on DNA biosynthesis. aacrjournals.orgnih.gov

Table 2: Effects of 2'-Deoxy-2'-fluorouridine Metabolism on Cellular Processes

| Metabolic Step | Metabolite | Cellular Target | Consequence |

|---|---|---|---|

| Deamination of Precursor | 2'-Deoxy-2'-fluorouridine | N/A | Formation of the key intermediate. aacrjournals.org |

| Phosphorylation | 2'-Deoxy-2'-fluorouridine Triphosphate | DNA Polymerase | Competitive inhibition or fraudulent substrate activity. oup.com |

| Incorporation into DNA | Modified DNA Strand | DNA Replication Machinery | Termination of chain elongation. oup.commedchemexpress.com |

| Cell Cycle Arrest | N/A | Cell Cycle Checkpoints | Inhibition of cell proliferation and division. nih.gov |

Prodrug Development Strategies for Enhanced Efficacy and Targeting

Although 2'-Deoxy-2'-fluorouridine and related compounds have therapeutic potential, their clinical utility can be limited by factors such as poor oral bioavailability, rapid metabolism, or lack of tissue-specific targeting. allucent.comrsc.org To overcome these challenges, various prodrug strategies have been developed. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. allucent.com

Table 3: Prodrug Strategies for Fluorinated Nucleosides

| Modification Site | Prodrug Moiety | Rationale/Advantage | Example Compound Class |

|---|---|---|---|

| 3' and 5'-Hydroxyl Groups | Esters (e.g., isobutyryl), Carbamates, Carbonates | Increased lipophilicity, improved oral bioavailability, protection from enzymatic degradation. oup.comallucent.com | Mericitabine (B1676298) (prodrug of PSI-6130) oup.com |

| Base Imide-Nitrogen | Acyloxymethyl group (e.g., nicotinoyloxymethyl) | Enhanced chemical stability, improved pharmacokinetics. nih.gov | VV261 (prodrug of 4'-Fluorouridine) nih.gov |

| General Strategy | Phosphoramidates | Bypasses the initial, often rate-limiting, phosphorylation step and aids in targeting specific tissues (e.g., liver). | Sofosbuvir (related nucleotide analog) oup.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2'-Deoxy-2'-fluorouridine |

| 2'-Deoxy-2'-fluorocytidine |

| 2'-Deoxy-2'-fluoroadenosine |

| 4'-Fluorouridine |

| Deoxyuridine triphosphate (dUTP) |

| Gemcitabine |

| Mericitabine |

| PSI-6130 |

| Sofosbuvir |

Mechanisms of Resistance and Strategies to Overcome Them

Biochemical Basis of Acquired Resistance to Nucleoside Analogs

Acquired resistance to nucleoside analogs is a multifaceted problem arising from specific biochemical alterations within cancer cells. These changes can prevent the drug from reaching its target, inactivate the drug, or alter the target itself, rendering the drug ineffective. The primary mechanisms involve changes in the enzymes responsible for both activating the drug and the cellular targets the drug is designed to inhibit.

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. washington.edu The active metabolite of 2'-Deoxy-2'-fluorouridine, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), inhibits TS, leading to a depletion of thymidylate, inhibition of DNA synthesis, and ultimately cell death. washington.edunih.gov Alterations in TS are a significant mechanism of resistance to fluoropyrimidines.

One primary mechanism is the overexpression of the TS enzyme. Increased levels of TS mean that a higher concentration of the inhibitor (FdUMP) is required to achieve a therapeutic effect. nih.gov For example, in MCF7/Adr breast cancer cells, which are cross-resistant to 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), significantly increased levels of thymidylate synthase were observed compared to the sensitive parent cell line. nih.gov

Another mechanism involves structural mutations in the TS gene itself. These mutations can lead to a TS enzyme with reduced affinity for FdUMP. nih.gov A human colorectal tumor cell line (RCA) that is naturally resistant to FdUrd was found to express a variant of TS with a lower rate of association with FdUMP and reduced affinity for the folate co-factor that stabilizes the drug-enzyme complex. nih.gov Such alterations allow the enzyme to continue functioning even in the presence of the drug. While TS expression levels and gene modifications are considered major determinants of response, their predictive value is not always consistent, suggesting that other mechanisms, such as RNA-based toxicity, also play a significant role. johnshopkins.edu

Table 1: Research Findings on Thymidylate Synthase Alterations and Resistance

| Cell Line | Resistance Mechanism | Key Finding | Reference |

|---|---|---|---|

| MCF7/Adr (Breast Cancer) | TS Overexpression | Resistant cells showed significantly increased levels of thymidylate synthase. | nih.gov |

| RCA (Colorectal Tumor) | Altered TS Enzyme | Expressed a TS variant with reduced affinity for FdUMP and its folate co-factor. | nih.gov |

| HCT116 (Colon Cancer) | Allelic Switching | Upon 5-FU treatment, evidence of allelic switching favored transcripts of a mutant TS allele. | johnshopkins.edu |

For 2'-Deoxy-2'-fluorouridine to exert its cytotoxic effect, it must first be phosphorylated intracellularly to its active monophosphate form, FdUMP. This initial and crucial activation step is catalyzed by the enzyme thymidine (B127349) kinase (TK). nih.gov A deficiency or significant reduction in the activity of this enzyme is a well-established mechanism of resistance.

If thymidine kinase activity is low or absent, the cell is unable to convert FdUrd to FdUMP, preventing the drug from inhibiting its target, thymidylate synthase. nih.gov This mechanism has been clearly demonstrated in human colon cancer cells. The Fd9XR cell line, selected for resistance to FdUrd, was found to be deficient in thymidine kinase and, as a result, could not convert the drug to its active form. nih.gov This type of resistance is often specific to the nucleoside analog that requires TK for activation. For instance, the Fd9XR cells remained sensitive to 5-fluorouracil (B62378) (5-FU) because 5-FU can be converted to its active metabolites through a different pathway involving orotate (B1227488) phosphoribosyltransferase. nih.gov

Mutations affecting the viral enzyme thymidine kinase are also a known cause of resistance to certain antiviral nucleoside analogs, such as acyclovir (B1169) in herpes simplex virus. wikipedia.org This highlights a common principle: the enzymes that activate nucleoside analogs are critical determinants of their efficacy, and their loss or alteration can lead to profound drug resistance. wikipedia.orgnih.gov

Analytical and Research Methodologies

Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural confirmation of 2'-Deoxy-2'-fluorouridine and its derivatives rely on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2'-Deoxy-2'-fluorouridine. Both ¹H and ¹⁹F NMR are employed to probe the structure. ¹H NMR provides information about the protons in the molecule, while ¹⁹F NMR is specific to the fluorine atom, offering insights into its local electronic environment. bohrium.com For instance, in the synthesis of related 2'-deoxy-2'-fluoro-2'-C-methyluridine, ¹H NMR is used to confirm the structure of the final product. chemicalbook.com

Mass spectrometry (MS) is another critical tool for characterizing 2'-Deoxy-2'-fluorouridine. It provides the exact molecular weight and fragmentation patterns, which help in confirming the elemental composition and structural features. nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has been developed for the quantification of 2'-Deoxy-2'-fluorouridine in biological matrices like DNA and RNA. acs.org

X-ray crystallography offers the most definitive three-dimensional structural information. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in space can be determined. This technique has been used to characterize the crystal structure of L-type fluoro-DNA containing 2'-deoxy-2'-fluoro-L-uridine, revealing its helical handedness and detailed conformational features. nih.goviu.edu

The table below summarizes the key spectroscopic techniques used for the characterization of 2'-Deoxy-2'-fluorouridine.

| Spectroscopic Technique | Information Obtained | Reference |

| ¹H NMR | Provides information on the chemical environment of protons, confirming the overall structure. | chemicalbook.com |

| ¹⁹F NMR | Specifically detects the fluorine atom, providing insights into its local environment and coupling with neighboring protons. | bohrium.com |

| Mass Spectrometry (MS) | Determines the exact molecular weight and elemental composition. Fragmentation patterns help confirm the structure. | nih.govnih.gov |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystal, confirming stereochemistry and conformation. | nih.goviu.edu |

| Circular Dichroism (CD) | Characterizes the overall helical conformation of oligonucleotides containing the modified nucleoside. | iu.eduiu.edu |

Cell-Based Assays for Biological Activity Evaluation

Cell-based assays are fundamental in determining the biological efficacy and potency of 2'-Deoxy-2'-fluorouridine and its analogs. These assays typically measure the compound's ability to inhibit a biological process, such as viral replication or cell growth, in a controlled cellular environment. The potency is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀).

For antiviral activity, assays often involve infecting cultured cells with a specific virus and then treating them with the compound. The inhibition of viral replication is then measured. For example, 2'-Deoxy-2'-fluorouridine has been identified as a nucleoside analog that can inhibit the replication of wild-type viruses. medchemexpress.combiosynth.com In studies of related compounds, the antiviral activity against respiratory syncytial virus (RSV) in HEp-2 cells was assessed by measuring the protection against virus-induced cytopathic effect, with an EC₅₀ value greater than 50 μM reported for 2'-Deoxy-2'-fluoroadenosine. medchemexpress.com

In the context of anticancer research, the cytotoxic potential of fluorinated pyrimidines is evaluated. For the related compound 5-fluoro-2'-deoxyuridine (B1346552) (FUdR), cytotoxicity assays have been performed on various cancer cell lines. In one study, the IC₅₀ for FUdR in a murine thymoma cell line was determined to be 0.51 nM based on the inhibition of [³H]deoxyuridine incorporation. nih.gov

The following table presents examples of in vitro efficacy data for fluorinated deoxyuridine analogs.

| Compound | Cell Line | Assay Type | Endpoint | Potency | Reference |

| 2'-Deoxy-2'-fluoroadenosine | HEp-2 | Antiviral (RSV) | Cytopathic Effect | EC₅₀ > 50 μM | medchemexpress.com |

| 5-fluoro-2'-deoxyuridine (FUdR) | Murine Thymoma | Cytotoxicity | [³H]deoxyuridine incorporation | IC₅₀ = 0.51 nM | nih.gov |

To assess the impact of 2'-Deoxy-2'-fluorouridine on cell viability and proliferation, various assays are employed. These assays measure the number of viable cells or the rate of cell division following treatment with the compound.

Commonly used methods include colorimetric assays like the WST-1 assay, which measures the metabolic activity of viable cells. For instance, the effect of 5-fluoro-2'-deoxyuridine (FUdR) on the growth of HT-29 human colon cancer cells was measured using a WST-1 assay after 72 hours of treatment. nih.gov

DNA synthesis is a direct marker of cell proliferation. Assays that measure the incorporation of labeled nucleosides into newly synthesized DNA are widely used. The 5-bromo-2'-deoxyuridine (BrdU) assay is a classic method where cells are incubated with BrdU, which is incorporated into DNA and then detected with an anti-BrdU antibody. merckmillipore.com A more modern alternative is the 5-ethynyl-2'-deoxyuridine (EdU) assay. researchgate.net EdU is incorporated into DNA and detected via a "click" chemistry reaction with a fluorescent azide, offering a faster and more sensitive method than the BrdU assay. merckmillipore.com

| Assay Type | Principle | Common Readout | Reference |

| WST-1 Assay | Measures the cleavage of the WST-1 tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells. | Colorimetric (absorbance) | nih.gov |

| BrdU Assay | Measures the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA, detected by an antibody. | Fluorescence, colorimetric, or chemiluminescence | merckmillipore.com |

| EdU Assay | Measures the incorporation of the thymidine analog EdU into newly synthesized DNA, detected by a fluorescent azide via click chemistry. | Fluorescence microscopy or flow cytometry | merckmillipore.comresearchgate.net |

Investigating the mechanisms by which 2'-Deoxy-2'-fluorouridine induces cell death is crucial. Assays are used to distinguish between different modes of cell death, primarily apoptosis (programmed cell death) and necrosis.

Studies on the related compound 5-fluoro-2'-deoxyuridine (FUdR) have shown that it can induce either apoptosis or necrosis depending on the cell line. nih.gov The hallmarks of apoptosis include DNA fragmentation, caspase activation, and changes in the cell membrane. promega.com

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a characteristic of late-stage apoptosis. mdpi.com This assay labels the free 3'-hydroxyl termini of DNA fragments. mdpi.com

Annexin V staining is used to detect an early event in apoptosis, the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. mdpi.com

Caspase activity assays measure the activity of caspases, a family of proteases that are central to the execution of apoptosis. For example, a pan-caspase inhibitor can be used to determine if cell death is caspase-dependent. nih.gov In studies with FUdR, caspase-3 like protease activity was observed. nih.gov

| Assay Type | Apoptotic Event Detected | Common Readout | Reference |

| TUNEL Assay | DNA fragmentation | Fluorescence microscopy or flow cytometry | mdpi.com |

| Annexin V Staining | Phosphatidylserine externalization | Flow cytometry or fluorescence microscopy | mdpi.com |

| Caspase Activity Assays | Activity of executioner caspases (e.g., caspase-3) | Fluorometric, colorimetric, or luminescent | nih.govpromega.com |

Biochemical Assays for Mechanistic Investigations

To elucidate the precise mechanism of action of 2'-Deoxy-2'-fluorouridine at the molecular level, biochemical assays focusing on specific enzymes are essential. These assays measure the ability of the compound, or its metabolites, to inhibit the activity of target enzymes.

It is known that many nucleoside analogs must be phosphorylated to their triphosphate form to become active. The triphosphate of the related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine, has been shown to be a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). nih.gov Enzyme inhibition assays would typically involve incubating the purified enzyme with its substrate and varying concentrations of the inhibitor (the triphosphate form of the nucleoside analog) to determine the inhibitory kinetics.

For fluorinated pyrimidines like 5-fluoro-2'-deoxyuridine (FUdR), a primary mechanism of action is the inhibition of thymidylate synthase (TS). nih.govpatsnap.com The active metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, blocking the synthesis of thymidine monophosphate and subsequently inhibiting DNA synthesis. patsnap.com Assays to measure TS inhibition often monitor the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP).

Another class of enzymes relevant to nucleoside analog metabolism is nucleoside deoxyribosyltransferases. An engineered nucleoside deoxyribosyltransferase has shown activity toward 2'-fluoro-2'-deoxynucleoside, and its enzyme kinetics have been characterized. nih.gov

| Target Enzyme | Role | Assay Principle | Reference |

| HCV RNA-dependent RNA polymerase (RdRp) | Viral RNA replication | Measures the incorporation of nucleotides into an RNA strand in the presence of the triphosphate form of the nucleoside analog. | nih.gov |

| Thymidylate Synthase (TS) | DNA synthesis (converts dUMP to dTMP) | Measures the rate of dTMP formation from dUMP in the presence of the monophosphate form of the nucleoside analog. | nih.govpatsnap.com |

| Nucleoside Deoxyribosyltransferase | Nucleoside metabolism | Measures the conversion of a 2'-fluoro-2'-deoxynucleoside to another nucleoside analog. | nih.gov |

Metabolic Profiling and Metabolite Identification

Metabolic profiling and metabolite identification are crucial in drug development for understanding the biotransformation of a compound. wuxiapptec.comcriver.com These studies aim to identify and quantify metabolites to assess their potential pharmacological activity or adverse effects. wuxiapptec.comnih.gov The process generally involves three main steps: metabolite profiling to detect compound-related metabolites in a biological sample, metabolite quantitation to determine their abundance, and metabolite characterization to elucidate their chemical structure and metabolic pathway. criver.com

Both in vitro and in vivo models are utilized for these assessments. wuxiapptec.com In vitro studies offer a rapid method for understanding a drug's metabolism in the early stages, helping to identify metabolic "soft spots" and to compare metabolism across different species. wuxiapptec.com In vivo studies provide a more comprehensive picture of the metabolic profile within a living organism, helping to establish correlations with in vitro findings and to understand metabolite exposure and clearance pathways in preclinical models and humans. wuxiapptec.com Advanced analytical techniques, primarily high-resolution liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS, are instrumental in identifying and characterizing metabolites with high sensitivity and precision. criver.com

For 2'-Deoxy-2'-fluorouridine, while specific metabolic profiling data is not detailed in the provided context, the general principles of metabolite identification would apply. The process would involve administering the compound and subsequently analyzing biological matrices to identify any biotransformed products. This would help in understanding its metabolic fate and the potential role of its metabolites.

In Vivo Preclinical Models for Efficacy and Pharmacodynamics